molecular formula C12H18NO6- B12362593 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester

Cat. No.: B12362593
M. Wt: 272.27 g/mol
InChI Key: WZMNSEVEWIDHND-QMMMGPOBSA-M
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Description

Boc-Asp(OAll)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid allyl ester, is a compound used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is protected by an allyl ester (OAll). These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(OAll)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The carboxyl group is protected by converting it to an allyl ester using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

In industrial settings, the production of Boc-Asp(OAll)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Mechanism of Action

The mechanism of action of Boc-Asp(OAll)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the allyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptide chains. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds through nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Asp(OAll)-OH is unique due to its allyl ester protecting group, which can be selectively removed using palladium catalysts. This selective deprotection is advantageous in multi-step peptide synthesis, allowing for precise control over the sequence of reactions. In contrast, other similar compounds like Boc-Asp-OBzl and Boc-Asp(OtBu)-OSu have different protecting groups that require different deprotection conditions .

Properties

Molecular Formula

C12H18NO6-

Molecular Weight

272.27 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoate

InChI

InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/p-1/t8-/m0/s1

InChI Key

WZMNSEVEWIDHND-QMMMGPOBSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC=C)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)[O-]

Origin of Product

United States

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